2,6-Dichlorobenzoyl chloride

Overview

Description

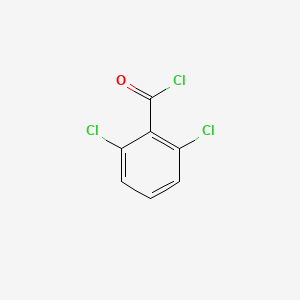

2,6-Dichlorobenzoyl chloride (CAS 4659-45-4) is an organochlorine compound with the molecular formula C₇H₃Cl₃O and a molecular weight of 209.45 g/mol . It is a colorless to pale yellow liquid at room temperature (melting point: 18°C) and is widely used as a reactive intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs . Its reactivity stems from the electron-withdrawing effects of the two ortho-chlorine substituents, which influence its conformational stability and solvolysis behavior . The compound is classified as a Skin Corrosion Category 1B hazard (UN 3265) due to its corrosive nature .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dichlorobenzoyl chloride can be synthesized through the chlorination of benzoyl chloride. The process involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods

In industrial settings, this compound is produced by the chlorination of benzoyl chloride using chlorine gas. The reaction is conducted in a chlorination reactor, where benzoyl chloride is continuously fed, and chlorine gas is bubbled through the liquid phase. The reaction mixture is then distilled to separate the desired product from unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichlorobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,6-dichlorobenzoic acid and hydrochloric acid.

Esterification: It participates in esterification reactions with alcohols to form esters.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols.

Catalysts: Iron(III) chloride for chlorination.

Solvents: Common solvents include dichloromethane, toluene, and acetone.

Major Products Formed

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

Scientific Research Applications

Organic Synthesis

2,6-Dichlorobenzoyl chloride serves as an important intermediate in the synthesis of various organic compounds. Notable applications include:

- Synthesis of 1-acyliridoles : This compound is utilized in the preparation of 1-acyliridoles, which are valuable in medicinal chemistry and material science .

- Enantiocontrolled Total Synthesis : It plays a role in the enantiocontrolled total synthesis of natural products like (-)-aspicilin, demonstrating its utility in asymmetric synthesis .

Pharmaceutical Development

The compound is used in substrate activity screening methods for the rapid development of novel substrates. This process aids in the conversion of substrates into non-peptidic inhibitors of cysteine and serine proteases, which are crucial targets in drug discovery for various diseases .

Agrochemicals

In agrochemical applications, this compound is involved in the synthesis of herbicides and pesticides. Its ability to act as a chlorinating agent makes it valuable for creating chlorinated derivatives that exhibit enhanced biological activity against pests and weeds .

Dyes and Pigments

The compound also finds application in the production of dyes and pigments. Its chlorinated structure contributes to the development of colorants that are stable and effective for various industrial applications .

Case Study 1: Development of Non-Peptidic Inhibitors

A study demonstrated the use of this compound in developing non-peptidic inhibitors targeting cysteine proteases. The substrate activity screening method led to the identification of several promising candidates that showed significant inhibitory activity against these enzymes, which are implicated in numerous diseases including cancer and inflammatory disorders .

Case Study 2: Synthesis of (-)-Aspicilin

In another notable application, researchers utilized this compound for the enantiocontrolled total synthesis of (-)-aspicilin. The synthetic route involved strategic use of this compound to introduce necessary functional groups while maintaining stereochemical integrity, highlighting its importance in synthetic organic chemistry .

Data Table: Comparative Applications

| Application Area | Specific Use | Outcome/Benefit |

|---|---|---|

| Organic Synthesis | Synthesis of 1-acyliridoles | Valuable intermediates for pharmaceuticals |

| Pharmaceuticals | Non-peptidic inhibitors | Targeting cysteine/serine proteases |

| Agrochemicals | Herbicides and pesticides | Enhanced biological activity |

| Dyes and Pigments | Production of stable colorants | Effective for industrial applications |

Mechanism of Action

The mechanism of action of 2,6-Dichlorobenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form acyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product. For example, in the synthesis of pharmaceuticals, it may acylate amines to form amides, which can then interact with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Conformational Differences

2,6-Dichlorobenzoyl chloride belongs to the family of dichlorobenzoyl chlorides, which differ in the positions of chlorine substituents on the benzene ring. Key structural analogs include:

Key Observations :

- Conformational Stability: The ortho-chlorine substituents in this compound force the molecule into a perpendicular conformation, reducing resonance stabilization between the carbonyl group and the aromatic ring .

- Hydrogen Bond Dissociation Energies (HBDEs) : Despite reduced conjugation, the HBDEs of this compound are comparable to those of the parent benzoyl chloride, likely due to compensating electron-withdrawing effects of the chlorine atoms .

Chloride:

- Pharmaceuticals: Used to synthesize antimicrobial agents (e.g., N-(2-aminoethyl)-2,6-dichlorobenzamide) via reactions with amines .

- Agrochemicals: Key intermediate in insecticides such as N-(2,6-dichlorobenzoyl)-N'-(4-cyanophenyl) urea .

- Cross-Coupling Reactions : Employed in Suzuki couplings to generate heterocyclic compounds (e.g., nicotinic acid derivatives) .

2,4-Dichlorobenzoyl Chloride:

- Solvolysis Behavior : Enhanced conjugation in planar conformations may lead to faster reaction rates in weakly nucleophilic media compared to ortho-substituted analogs .

General Reactivity Trends:

- Steric Effects : Ortho-substituted derivatives (2,6- and 2,3-) exhibit slower reaction kinetics in sterically demanding reactions due to hindered access to the carbonyl carbon.

- Electron-Withdrawing Effects : All dichlorobenzoyl chlorides display heightened electrophilicity compared to benzoyl chloride, facilitating nucleophilic acyl substitutions.

Biological Activity

Overview

2,6-Dichlorobenzoyl chloride (C7H3Cl3O), a derivative of benzoyl chloride, is an organic compound characterized by the substitution of two chlorine atoms at the 2 and 6 positions of the benzene ring. It serves primarily as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. This article delves into its biological activities, mechanisms of action, and relevant research findings.

This compound exhibits various biochemical interactions that contribute to its biological activity:

- Esterification Reactions : The compound is known for its role in esterification processes, particularly with amino acids and alcohols. This reaction facilitates the formation of esters, which are crucial for synthesizing various biologically active compounds.

- Enzyme Inhibition : It can covalently modify enzymes such as serine proteases by acylating the serine residue in their active sites. This modification inhibits substrate binding and enzymatic activity, impacting cellular metabolism and signaling pathways .

- Apoptosis Induction : In certain cancer cell lines, this compound has been shown to induce apoptosis by disrupting mitochondrial function. This effect is mediated through its interaction with key signaling proteins.

The compound's reactivity allows it to modify biomolecules significantly:

- Interaction with Proteins : It reacts with nucleophilic sites on proteins, particularly lysine residues, leading to stable amide bond formation. This modification can alter protein function and cellular processes.

- Metabolic Conversion : Upon hydrolysis, it converts to 2,6-dichlorobenzoic acid, which can undergo further metabolic transformations such as glucuronidation. These pathways enhance solubility and facilitate excretion while influencing metabolic flux .

Toxicological Studies

Research on the toxicological effects of this compound reveals significant insights:

- Dosage Effects : In animal models, low doses exhibit minimal toxicity while higher doses lead to severe effects such as liver toxicity characterized by elevated liver enzymes and histopathological changes. Chronic exposure studies indicate potential cumulative effects on cellular functions .

- Histopathological Findings : Chronic studies have documented tissue changes associated with exposure to this compound. For instance, histopathological evaluations in rodent models have shown alterations in organ weights and signs of toxicity at varying dosage levels .

Case Studies

Several studies highlight the biological activity and applications of this compound:

- Antimicrobial Activity Evaluation : A study synthesized 2,6-dichloro-benzamides from this compound to evaluate their antimicrobial properties. The results indicated promising activity against various microbial strains, suggesting potential applications in disinfectants and antimicrobial agents .

- Synthetic Applications in Pharmaceuticals : The compound is utilized in the synthesis of complex molecules such as bile acid-based polymers and macrolactones. Its effectiveness as a reagent in organic synthesis underscores its significance in drug development .

Comparative Data

The following table summarizes key biochemical properties and activities associated with this compound:

| Property | Value/Description |

|---|---|

| Molecular Formula | C7H3Cl3O |

| Log P (octanol-water partition) | 3.09 (indicating moderate lipophilicity) |

| BBB Permeability | Yes |

| CYP Enzyme Inhibition | CYP1A2 inhibitor; no inhibition on CYP2C19/2C9/2D6/3A4 |

| Skin Permeation | Log Kp = -5.3 cm/s |

| Biological Activity | Antimicrobial properties; enzyme inhibition |

Q & A

Basic Questions

Q. What are the standard synthetic routes for 2,6-dichlorobenzoyl chloride, and how do reaction conditions affect yield?

this compound is typically synthesized via two primary routes:

- Carboxylic acid chlorination : Reacting 2,6-dichlorobenzoic acid with oxalyl chloride in dichloromethane (DCM) under inert atmosphere (N₂), catalyzed by dimethylformamide (DMF). This method yields ~70% under optimized conditions (0–20°C, 2 hours) .

- Aminolysis reactions : Reacting the chloride with amines (e.g., ethylene diamine or isopropyl amine) in ethanolic NaOH to synthesize derivatives like JV1/JV2. This method emphasizes steric hindrance mitigation due to the 2,6-dichloro substitution .

Key considerations : Moisture sensitivity requires anhydrous conditions, and yields depend on stoichiometric ratios of chlorinating agents (e.g., oxalyl chloride) .

Q. What purification and characterization methods are recommended for this compound?

- Purification : Distillation under reduced pressure (15 mmHg, boiling point 130–132°C) or recrystallization from non-polar solvents like hexane .

- Characterization :

Safety note : Use inert gas chromatography systems to avoid hydrolysis during analysis .

Q. What safety protocols are critical when handling this compound?

- PPE : Impervious gloves (e.g., nitrile), sealed goggles, and acid-resistant lab coats. Respirators are required if vapor concentrations exceed thresholds .

- Spill management : Neutralize spills with dry soda ash or calcium carbonate, avoiding water to prevent exothermic hydrolysis .

- Storage : Moisture-sensitive; store under N₂ at room temperature in corrosion-resistant containers (UN3265, Packing Group II) .

Advanced Research Questions

Q. How can steric hindrance from 2,6-dichloro substitution impact reaction design?

The 2,6-dichloro groups create significant steric bulk, which:

- Slows nucleophilic attacks on the carbonyl carbon, requiring elevated temperatures or catalysts (e.g., DMF in acylations) .

- Limits substrate compatibility in Friedel-Crafts reactions; alternative electrophiles (e.g., trifluoromethanesulfonic anhydride) may be needed to activate aromatic rings .

Case study : In synthesizing 1-acylimidazoles, microwave-assisted heating (80°C, 30 min) improved yields by 15% compared to traditional reflux .

Q. How can reaction conditions be optimized for synthesizing Fmoc-amino acid esters?

- Solvent selection : Use anhydrous DCM or THF to minimize hydrolysis.

- Coupling agents : Add this compound dropwise to Fmoc-amino acids in the presence of 4-alkoxybenzyl alcohol polystyrene resin. Optimal molar ratio (1:1.2) ensures >90% esterification .

- Monitoring : Track reaction progress via TLC (Rf shift from 0.3 to 0.7 in ethyl acetate/hexane) .

Q. How should researchers address contradictions in reported biological activities of 2,6-dichlorobenzamide derivatives?

Discrepancies in antimicrobial studies (e.g., JV1/JV2 derivatives) may arise from:

- Assay variability : Differences in microbial strains (Gram-positive vs. Gram-negative) or culture conditions (aerobic vs. anaerobic) .

- Structural modifications : Minor changes in amine substituents (e.g., ethylene diamine vs. isopropyl amine) alter lipophilicity and membrane penetration .

Recommendation : Use standardized CLSI/MIC protocols and include positive controls (e.g., ciprofloxacin) for reproducibility .

Q. What analytical strategies validate the stability of this compound under varying storage conditions?

-

Accelerated degradation studies : Expose samples to 40°C/75% RH for 4 weeks. Monitor hydrolysis via FTIR (loss of C=O peak) and titrate free Cl⁻ ions .

-

Stability data :

Condition Purity Retention (30 days) 25°C, dry N₂ 99.2% 25°C, ambient humidity 85.4%

Q. How can computational modeling predict reactivity in novel this compound derivatives?

- DFT calculations : Use Gaussian09 to model electron density maps. The 2,6-dichloro groups reduce electrophilicity at the carbonyl carbon (partial charge = +0.32 vs. +0.45 in benzoyl chloride) .

- MD simulations : Predict solvation effects in polar aprotic solvents (e.g., DMF stabilizes transition states in aminolysis) .

Properties

IUPAC Name |

2,6-dichlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3O/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLIDPPHFGWTKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2032891 | |

| Record name | 2,6-Dichlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4659-45-4 | |

| Record name | 2,6-Dichlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4659-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichlorobenzoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004659454 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dichlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2032891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichlorobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DICHLOROBENZOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/394F6S81WY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.